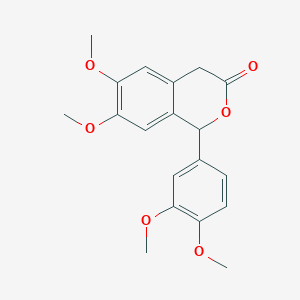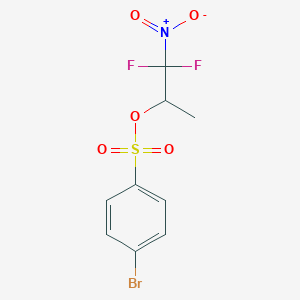![molecular formula C12H10ClN3O5 B376934 6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B376934.png)
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a nitro group attached to a benzyl moiety, along with a pyrimidine-2,4-dione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by the introduction of the methoxy group through a methylation reaction. The chloro group is then added via a halogenation reaction. Finally, the pyrimidine-2,4-dione core is constructed through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Reduction of the nitro group: Forms the corresponding amine derivative.
Oxidation of the methoxy group: Can form aldehydes or carboxylic acids.
Substitution of the chloro group: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1-(4-methoxy-3-nitro-phenyl)-1H-pyrimidine-2,4-dione: Similar structure but with a phenyl group instead of a benzyl group.
6-CHLORO-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: Similar structure but with different substituents on the benzyl group.
Uniqueness
This compound is unique due to the specific combination of functional groups and the pyrimidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C12H10ClN3O5 |
|---|---|
Poids moléculaire |
311.68g/mol |
Nom IUPAC |
6-chloro-1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10ClN3O5/c1-21-9-3-2-7(4-8(9)16(19)20)6-15-10(13)5-11(17)14-12(15)18/h2-5H,6H2,1H3,(H,14,17,18) |
Clé InChI |
GLEUNYMCMPIDHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=O)Cl)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376852.png)
![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376854.png)
![9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE](/img/structure/B376856.png)
![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]propanamide](/img/structure/B376859.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376860.png)

![9-butyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B376862.png)

![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B376864.png)


![1-[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376870.png)

